2,3-Anhydrothymidine

Vue d'ensemble

Description

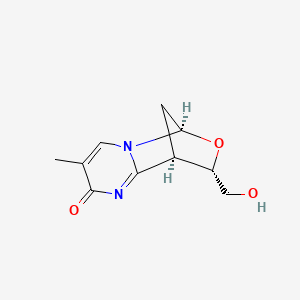

2,3-Anhydrothymidine is a nucleoside derivative characterized by the absence of a hydroxyl group at the 2' and 3' positions of the ribose sugar. This structural modification imparts unique chemical properties to the compound, making it a subject of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3-Anhydrothymidine can be synthesized through the selective removal of hydroxyl groups from thymidine. This process typically involves the use of strong dehydrating agents such as phosphorus oxychloride (POCl3) under controlled conditions to avoid over-dehydration.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale dehydration reactions, often carried out in specialized reactors designed to handle hazardous chemicals safely. The process is optimized to maximize yield and purity while minimizing by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Anhydrothymidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Forms derivatives such as thymine and uracil.

Reduction: Produces reduced forms of thymidine.

Substitution: Leads to the formation of modified nucleosides.

Applications De Recherche Scientifique

2,3-Anhydrothymidine functions primarily as an antimetabolite , inhibiting DNA synthesis and inducing apoptosis in cancer cells. Its mechanisms of action include:

- Inhibition of DNA Synthesis : 2,3-AT interferes with the normal replication processes of DNA by mimicking natural nucleosides.

- Induction of Apoptosis : The compound promotes programmed cell death in malignant cells, enhancing its efficacy as an anticancer agent .

Anticancer Research

This compound has shown promise in targeting various malignancies, particularly indolent lymphoid cancers. Studies indicate that it can be effective against chronic lymphoid leukemias due to its ability to disrupt cellular proliferation pathways .

Imaging and Diagnostic Applications

Recent research has utilized 2,3-AT derivatives in positron emission tomography (PET) imaging to assess tumor proliferation. For example, 5′-O-benzoyl-2,3′-anhydrothymidine serves as a precursor for synthesizing fluorothymidine (FLT), a radiotracer used to measure tumor chemosensitivity .

Synthesis Pathways

The synthesis of this compound typically involves the following steps:

- Formation of Pyrimidinium Salts : The reaction of 2,3-AT with alkylating agents produces pyrimidinium salts.

- Derivatization : 2,3-AT can be derivatized into various forms such as 5′-benzoyl derivatives for enhanced stability and reactivity in biological systems .

Case Study 1: Antitumor Efficacy

A study demonstrated that 2,3-AT effectively inhibited the growth of certain cancer cell lines in vitro. The results indicated a significant reduction in cell viability at varying concentrations of the compound, suggesting its potential as a therapeutic agent for specific cancers .

Case Study 2: Imaging Studies

In vivo studies using FLT-PET imaging showed that tumors treated with 2,3-AT exhibited increased uptake of FLT compared to untreated controls. This finding correlates with higher levels of the human equilibrative nucleoside transporter-1 (ENT1), indicating enhanced tumor proliferation and response to nucleoside-based therapies .

Data Tables

Mécanisme D'action

The mechanism by which 2,3-Anhydrothymidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors involved in nucleotide metabolism. The compound may inhibit or modulate these targets, leading to its biological effects.

Comparaison Avec Des Composés Similaires

2,3-Anhydrothymidine is compared to other nucleoside derivatives such as thymidine, cytidine, and uridine. Its unique structural features, such as the absence of hydroxyl groups at the 2' and 3' positions, distinguish it from these compounds and contribute to its distinct chemical and biological properties.

List of Similar Compounds

Thymidine

Cytidine

Uridine

Deoxycytidine

Deoxythymidine

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

2,3-Anhydrothymidine (2,3'-AHT) is a modified nucleoside derived from thymidine, notable for its unique structural characteristics that confer distinct biological activities. This compound has gained attention in the fields of nucleic acid chemistry and medicinal applications due to its ability to mimic natural nucleosides while exhibiting unique properties.

Structural Characteristics

The molecular formula of 2,3'-AHT is C10H11N2O4. It is characterized by the absence of hydroxyl groups at the 2' and 3' positions of the sugar moiety, which distinguishes it from natural nucleosides. This structural modification allows for altered interactions with biological macromolecules such as DNA and RNA.

Mechanisms of Biological Activity

The biological activity of 2,3'-AHT primarily stems from its ability to interfere with nucleic acid synthesis. Its structural similarity to natural nucleosides enables it to act as an inhibitor in various biochemical processes, including:

- Inhibition of DNA Polymerases : 2,3'-AHT can inhibit DNA polymerases, thereby disrupting DNA replication and transcription processes.

- Antiviral Properties : The compound has been studied for its potential antiviral effects, particularly against retroviruses such as HIV. Its mechanism involves incorporation into viral DNA, leading to termination of viral replication.

Research Findings and Case Studies

Several studies have investigated the biological activity and therapeutic potential of 2,3'-AHT:

- Antiviral Activity : In vitro studies demonstrated that 2,3'-AHT exhibits significant antiviral activity against HIV by acting as a substrate for reverse transcriptase. This incorporation leads to chain termination during viral replication .

- Cytotoxicity Studies : Research involving animal models has shown that treatment with 2,3'-AHT resulted in reduced tumor growth in xenograft models. For instance, studies on athymic nude mice indicated that administration of 2,3'-AHT led to decreased uptake of fluorothymidine (FLT), suggesting a reduction in cellular proliferation associated with tumor growth .

- Comparative Analysis : A comparative study highlighted the unique properties of 2,3'-AHT relative to other nucleoside analogs such as AZT (3'-azido-3'-deoxythymidine) and d4T (stavudine). The study suggested that 2,3'-AHT may offer advantages in terms of reduced toxicity profiles while maintaining efficacy against viral infections .

Applications and Potential Therapeutic Uses

The applications of 2,3'-AHT extend beyond antiviral therapies:

- Cancer Treatment : Due to its ability to inhibit DNA synthesis, it is being explored as a potential chemotherapeutic agent.

- Research Tool : Its unique structure makes it a valuable tool in studying nucleic acid metabolism and the mechanisms underlying viral replication.

Comparative Table of Nucleoside Analogues

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2,3'-Anhydrothymidine (2,3'-AHT) | Anhydro structure | Inhibits DNA polymerases; antiviral activity |

| Thymidine | Natural nucleoside | Precursor for DNA synthesis |

| AZT (3'-Azido-3'-deoxythymidine) | Contains azido group | Antiviral agent against HIV |

| Stavudine (d4T) | Lacks hydroxyl groups at both positions | Antiviral agent; lower toxicity than AZT |

Propriétés

IUPAC Name |

(1R,8R,9S)-9-(hydroxymethyl)-4-methyl-10-oxa-2,6-diazatricyclo[6.2.1.02,7]undeca-3,6-dien-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-5-3-12-8-2-6(7(4-13)15-8)9(12)11-10(5)14/h3,6-8,13H,2,4H2,1H3/t6-,7+,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGAGWAJAVOHISE-XLPZGREQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3CC(C2=NC1=O)C(O3)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN2[C@H]3C[C@H](C2=NC1=O)[C@H](O3)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.